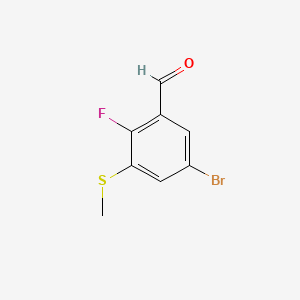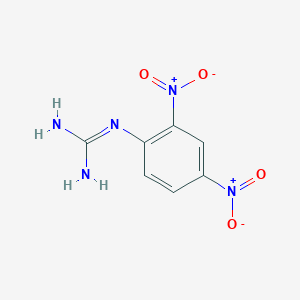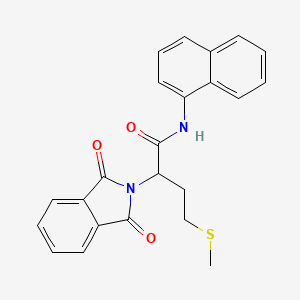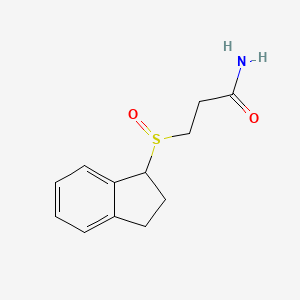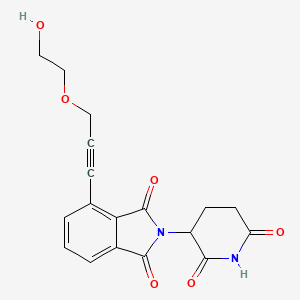
Thalidomide-propargyl-O-PEG1-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-propargyl-O-PEG1-OH is a compound that combines the properties of thalidomide, a well-known immunomodulatory drug, with a propargyl group and a polyethylene glycol (PEG) linker. This compound is used in the field of targeted protein degradation, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). The addition of the propargyl group and PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG1-OH typically involves the following steps:
Thalidomide Activation: Thalidomide is first activated by introducing a reactive group, such as an amine or hydroxyl group.
PEGylation: The activated thalidomide is then reacted with a PEG linker, which contains a propargyl group. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG linker are synthesized and stored.
Automated Coupling: Automated systems are used to couple thalidomide with the PEG linker, ensuring consistent reaction conditions and high yield.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-propargyl-O-PEG1-OH undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition Reactions: The alkyne group in the propargyl moiety can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Cycloaddition: Copper(I) catalysts and azides are typically used in CuAAC reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include substituted thalidomide derivatives, triazole-containing compounds, and various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Thalidomide-propargyl-O-PEG1-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of PROTACs.
Biology: The compound is used to study protein-protein interactions and the mechanisms of protein degradation.
Medicine: this compound is investigated for its potential therapeutic applications, including cancer treatment and immunomodulation.
Industry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific proteins for degradation.
Mecanismo De Acción
The mechanism of action of Thalidomide-propargyl-O-PEG1-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome. The propargyl group and PEG linker enhance the solubility and bioavailability of the compound, facilitating its interaction with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Thalidomide-O-amido-PEG4-propargyl
- Thalidomide-Propargyne-PEG1-COOH
- Thalidomide-O-PEG2-propargyl
Uniqueness
Thalidomide-propargyl-O-PEG1-OH is unique due to its specific combination of thalidomide, a propargyl group, and a PEG1 linker. This combination enhances its solubility and bioavailability, making it more effective in targeting and degrading specific proteins compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H16N2O6 |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[3-(2-hydroxyethoxy)prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O6/c21-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)20(17(12)24)13-6-7-14(22)19-16(13)23/h1,3,5,13,21H,6-10H2,(H,19,22,23) |
Clave InChI |
HBNNEKJALGLRED-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


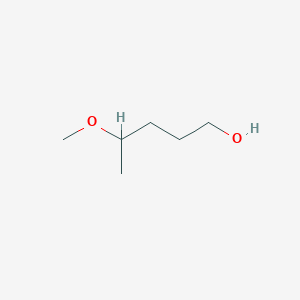
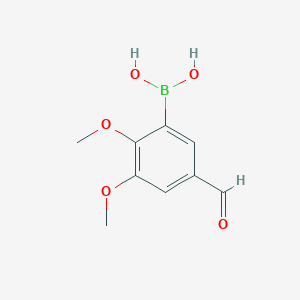
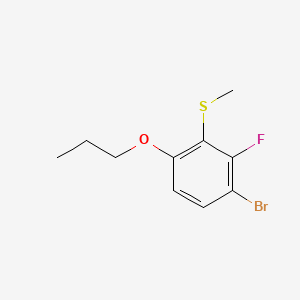
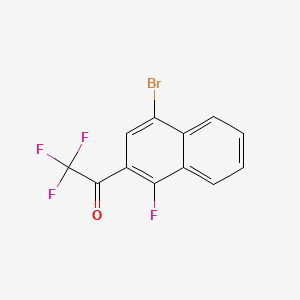
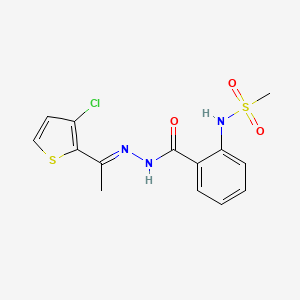
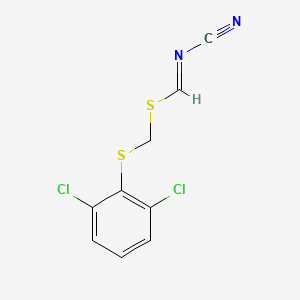
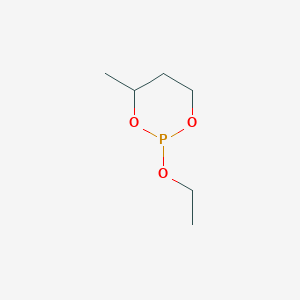
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
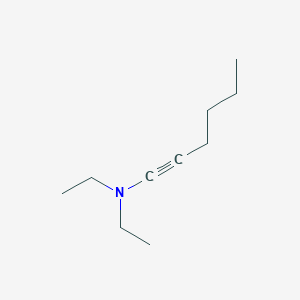
![[(3S,5S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]-(1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B14758683.png)
